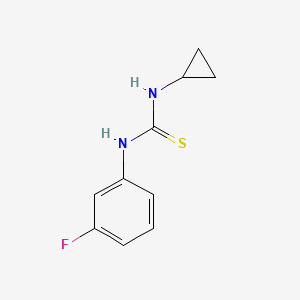

1-Cyclopropyl-3-(3-fluorophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2S |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)thiourea |

InChI |

InChI=1S/C10H11FN2S/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) |

InChI Key |

QCCPATXZTIERJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=S)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 3 3 Fluorophenyl Thiourea and Its Analogues

Established General Synthetic Routes to Substituted Thioureas

The synthesis of substituted thioureas is a cornerstone of medicinal and organic chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. ijacskros.commdpi.com Several general methodologies have been established, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Nucleophilic Substitution Reactions for Thiourea (B124793) Moiety Formation

Nucleophilic substitution represents a fundamental approach to forming the thiourea backbone. In one common pathway, thiourea acts as a potent nucleophile due to the lone pair of electrons on the sulfur atom. It can attack an electrophilic carbon atom, such as that in an alkyl halide, to displace a leaving group. This SN2 reaction results in the formation of an isothiouronium salt intermediate. pearson.com Subsequent hydrolysis of this salt can yield various sulfur-containing compounds, and variations of this reactivity can be harnessed to build the thiourea structure. pearson.commdma.ch

Another strategy involves the use of thiocarbamoyl transfer agents. For instance, stable and readily available N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic acid anhydride, can serve as a mild thioacylating agent for nucleophiles like amines, leading to the formation of substituted thioureas. organic-chemistry.org Photoinduced reactions of aryl halides with the thiourea anion have also been developed as a "one-pot," two-step process to generate a variety of aromatic sulfur compounds, showcasing the versatility of nucleophilic substitution in this context. mdma.chresearchgate.net

Isothiocyanate-Amine Condensation Strategies

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.comanalis.com.my This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The versatility of this method lies in the wide availability of both amine and isothiocyanate precursors, allowing for the generation of a vast library of thiourea derivatives. mdpi.com

The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature or with gentle heating in a suitable solvent like dichloromethane (B109758) or acetonitrile. analis.com.mymdpi.com The process is atom-economical and generally proceeds without the need for a catalyst. organic-chemistry.org Given the commercial availability or straightforward synthesis of many isothiocyanates, this remains the most common and practical approach for preparing unsymmetrical thioureas. organic-chemistry.orgnih.gov For example, reacting phenylisothiocyanate with various substituted anilines is a standard procedure for creating a series of N,N'-diarylthioureas. nih.gov

Multi-Component Reactions in Thiourea Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a powerful and efficient strategy for thiourea synthesis. rsc.org These reactions are highly valued for their atom economy, reduction of reaction steps, and alignment with the principles of green chemistry. researchgate.netresearchgate.net

A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. organic-chemistry.orgnih.gov This three-component approach offers a straightforward and often chromatography-free method to produce a wide range of thiourea derivatives in good to excellent yields. nih.govnih.gov The use of an aqueous polysulfide solution, prepared from elemental sulfur, can further enhance the green credentials of this method by allowing the reaction to proceed in water and simplifying product isolation via filtration. researchgate.netnih.govnih.gov The integration of MCRs with continuous flow platforms represents a further advancement, enabling precise control over reaction parameters, reducing reaction times, and improving scalability. researchgate.netresearchgate.net

Table 1: Comparison of General Synthetic Routes for Substituted Thioureas

| Methodology | Reactants | Key Features | Advantages | Limitations |

| Nucleophilic Substitution | Thiourea + Alkyl Halide; Thioacylating Agent + Amine | Formation of an isothiouronium salt intermediate or direct thioacylation. | Utilizes readily available starting materials. researchgate.net | Can require multiple steps (e.g., hydrolysis); may have a limited scope. |

| Isothiocyanate-Amine Condensation | Isothiocyanate + Primary/Secondary Amine | Nucleophilic addition of amine to the isothiocyanate carbon. | High yields, mild conditions, wide substrate scope, atom-economical. ijacskros.comorganic-chemistry.org | Relies on the availability or synthesis of the corresponding isothiocyanate. nih.gov |

| Multi-Component Reactions (MCRs) | Isocyanide + Amine + Elemental Sulfur | One-pot reaction combining three or more components. | High efficiency, atom economy, reduced waste, suitable for green chemistry. researchgate.netnih.gov | May require optimization for specific substrates; isocyanides can be toxic. |

Targeted Synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea and Related Cyclopropyl-Thiourea Derivatives

The targeted synthesis of this compound can be efficiently achieved using the isothiocyanate-amine condensation strategy. This involves one of two primary pathways:

Reaction of 3-Fluorophenyl Isothiocyanate with Cyclopropylamine (B47189): In this approach, 3-fluorophenyl isothiocyanate, which is commercially available or can be synthesized from 3-fluoroaniline (B1664137), is treated with cyclopropylamine. The nucleophilic nitrogen of cyclopropylamine attacks the central carbon of the isothiocyanate group, leading directly to the desired product.

Reaction of Cyclopropyl (B3062369) Isothiocyanate with 3-Fluoroaniline: Alternatively, cyclopropyl isothiocyanate can be reacted with 3-fluoroaniline. This route yields the same target molecule and may be preferred depending on the relative cost and availability of the starting materials.

The synthesis of related cyclopropyl-appended acyl thiourea derivatives has been reported, highlighting the utility of the cyclopropyl moiety in drug design. nih.gov For example, a library of novel cyclopropyl-containing acyl thioureas was developed and evaluated for various biological activities. nih.gov The synthesis of these compounds typically involves the in situ generation of an acyl isothiocyanate from a corresponding acyl chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate), followed by condensation with an appropriate amine. mdpi.commdpi.com A similar strategy could be adapted by using cyclopropanecarbonyl chloride to generate the cyclopropyl-acyl isothiocyanate intermediate, which would then react with 3-fluoroaniline.

Derivatization Strategies for Structural Modification and Enhanced Bioactivity of Thiourea Scaffolds

The thiourea scaffold is a versatile platform for structural modification to optimize biological activity. nih.gov Derivatization strategies often focus on introducing specific functional groups onto the aryl rings or modifying the N-substituents to modulate properties such as lipophilicity, electronic character, and steric profile, thereby influencing target binding and pharmacokinetic properties. nih.gov

Introduction of Halogen Substituents, Including Fluorine

The incorporation of halogen atoms, particularly fluorine, is a widely employed and highly effective strategy in medicinal chemistry to enhance the bioactivity of therapeutic agents. nih.govnih.gov Introducing fluorine into the thiourea scaffold can profoundly impact its physicochemical and pharmacological properties.

The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several beneficial effects: nih.govnih.gov

Metabolic Stability: The C-F bond is resistant to metabolic cleavage, which can block sites of oxidative metabolism and increase the biological half-life of a drug. nih.gov

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability. nih.gov

Numerous studies have demonstrated the successful synthesis and potent biological activity of fluorinated thiourea derivatives. researchgate.net For instance, series of 1,3-disubstituted thioureas featuring trifluoromethyl (-CF₃) and other halogenophenyl groups have shown significant cytotoxic activity against various cancer cell lines. nih.gov The synthesis of these halogenated derivatives typically follows the standard isothiocyanate-amine condensation route, utilizing halogen-substituted anilines or isothiocyanates as precursors. researchgate.netresearchgate.net The presence of the 3-fluoro substituent in this compound is a deliberate design element intended to leverage these advantageous properties to confer or enhance its biological activity profile.

Incorporation of Diverse Alicyclic and Aromatic Moieties

The primary method for synthesizing unsymmetrical N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is highly efficient and accommodates a vast array of functional groups on both the amine and isothiocyanate components. For the synthesis of this compound, two equivalent pathways are feasible: the reaction of cyclopropylamine with 3-fluorophenyl isothiocyanate or the reaction of 3-fluoroaniline with cyclopropyl isothiocyanate.

A more common and versatile approach involves the in situ generation of an acyl or aryl isothiocyanate. mdpi.com Typically, an acyl or aryl chloride is treated with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in a suitable solvent like acetone (B3395972) or acetonitrile. mdpi.commdpi.com The resulting isothiocyanate is not isolated but is directly reacted with the desired amine to yield the target thiourea derivative. mdpi.com This one-pot procedure is highly effective for creating libraries of analogues.

The flexibility of this synthetic approach allows for the incorporation of a wide range of substituents. Research has demonstrated the successful synthesis of thiourea derivatives bearing various alicyclic and aromatic groups, enabling fine-tuning of the molecule's properties.

Alicyclic Moieties: The cyclopropyl group is a key feature of the title compound. Its small, strained ring structure can significantly influence the molecule's conformation and metabolic stability. Synthetic studies have shown that cyclopropyl moieties can be readily incorporated into acyl thiourea scaffolds. nih.gov Beyond cyclopropyl groups, other alicyclic amines, such as cyclohexylamine, can be used to generate analogues with different steric and electronic profiles. nih.gov

Aromatic Moieties: The substitution pattern on the aromatic ring is crucial for modulating biological activity. The synthesis can be adapted to include a wide variety of substituted anilines or phenyl isothiocyanates. For instance, analogues have been prepared using 3-fluoroaniline, demonstrating the incorporation of halogen substituents. mdpi.com Other examples include the use of anilines with methoxy (B1213986) groups, which act as electron-donating groups. nih.gov The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This versatility allows for the creation of extensive compound libraries for screening purposes.

The table below illustrates the variety of reactants that can be used to produce diverse thiourea analogues.

| Amine Component (Alicyclic/Aromatic) | Isothiocyanate Component | Resulting Thiourea Analogue |

| Cyclopropylamine | 3-Fluorophenyl isothiocyanate | This compound |

| 3-Fluoroaniline | Cyclopropyl isothiocyanate | This compound |

| Various substituted anilines | Phenyl isothiocyanate | N-Aryl-N'-phenylthiourea derivatives |

| Cyclohexylamine | Substituted phenyl isothiocyanate | N-Cyclohexyl-N'-(substituted phenyl)thiourea derivatives nih.gov |

| Melamine | Benzoyl isothiocyanate | Symmetrically substituted tris-thiourea derivatives mdpi.com |

| 4-Aminoacetophenone | Phenyl isothiocyanate | 1-(4-Acetylphenyl)-3-phenylthiourea mdpi.com |

Heterocyclic Ring Annulation onto Thiourea Derivatives

Thiourea derivatives are not only valuable for their intrinsic properties but also as versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com The thiourea moiety, with its reactive sulfur and nitrogen atoms, can participate in various cyclization and annulation reactions to form new rings.

One common strategy is oxidative cyclization. For example, N,N'-disubstituted thioureas can undergo cyclization in the presence of reagents like a bromine/acetic acid mixture to yield thiazole (B1198619) derivatives. ekb.eg Further transformations can lead to other heterocycles such as thiadiazoles. ekb.eg

Thioureas are also key substrates in condensation reactions with bifunctional reagents. The reaction of N-arylthioureas with malonic acid in the presence of acetyl chloride results in the formation of 1-aryl-3-phenyl-2-thiobarbituric acids, a class of heterocyclic compounds. nih.gov Similarly, reactions with reagents like diethyl succinate (B1194679) or diethyl malonate can be used to construct pyrrole (B145914) and thiazine (B8601807) rings, respectively. ekb.eg

More advanced methodologies involve catalyzed annulation reactions. Bifunctional thiourea catalysts have been employed in asymmetric [3 + 2] annulation reactions between 2-isothiocyanato-1-indanones and barbiturate-based olefins, producing complex chiral spiro-heterocyclic systems with high efficiency and stereoselectivity. nih.gov These reactions proceed under mild conditions and demonstrate the utility of the thiourea motif in facilitating intricate chemical transformations. nih.gov

Another example of annulation is the reaction of thiourea with 2-aryl-1,4-benzoquinones in an acidic medium. This reaction can regioselectively produce either 7-aryl-5-hydroxy-1,3-benzoxathiol-2-ones or 2-amino-6-hydroxybenzothiazoles, depending on the reaction conditions. researchgate.net

The following table summarizes various heterocyclic systems that can be synthesized from thiourea derivatives.

| Thiourea Derivative | Reagent(s) | Resulting Heterocyclic Ring System |

| N,N'-disubstituted thiourea | Br2/Acetic Acid | Thiazole ekb.eg |

| N,N'-disubstituted thiourea | Semicarbazide / Thiosemicarbazide | Triazole ekb.eg |

| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Malonic acid / Acetyl chloride | 2-Thiobarbituric acid nih.gov |

| 2-Isothiocyanato-1-indanones (forms thiourea in situ) | Barbiturate-based olefins | Dispiro[indene-pyrrolidine-pyrimidine] nih.gov |

| Thiourea | 2-Aryl-1,4-benzoquinones | 1,3-Benzoxathiol-2-one or Benzothiazole researchgate.net |

| N,N'-disubstituted thiourea | Diethyl succinate | Pyrrole ekb.eg |

| N,N'-disubstituted thiourea | Diethyl malonate / Benzaldehyde | Thiazine ekb.eg |

These synthetic methodologies highlight the chemical versatility of the thiourea core, establishing it as a valuable scaffold for generating diverse molecular architectures, from simple substituted analogues to complex, fused heterocyclic systems.

Biological Activities and Molecular Mechanisms of 1 Cyclopropyl 3 3 Fluorophenyl Thiourea Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

Derivatives of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These activities are closely linked to the specific structural modifications of the parent molecule.

Antibacterial Activity Spectrum and Potency

Thiourea (B124793) derivatives have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. researchgate.net Research into a series of these compounds revealed potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov

One derivative, designated as TD4, was identified as having the most potent antibacterial activity against multiple strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 2–16 µg/mL. nih.gov In contrast, standard antibiotics like oxacillin (B1211168) and ceftazidime (B193861) were ineffective against the MRSA strain tested (MIC >256 µg/mL). nih.gov Further studies on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also demonstrated high inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with MIC values in the range of 4-32 μg/mL. nih.govbenthamscience.com The mechanism of action for TD4 involves the disruption of the integrity of the bacterial cell wall and interference with the NAD+/NADH homeostasis. nih.gov

The antibacterial efficacy of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas has been evaluated against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net While activity was observed, it was generally found that the antifungal properties of these specific fluorinated analogues were more pronounced. researchgate.net

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Source(s) |

| TD4 | Staphylococcus aureus (ATCC 29213) | 2 µg/mL | nih.gov |

| TD4 | Methicillin-resistant S. aureus (MRSA USA300) | 2 µg/mL | nih.gov |

| TD4 | Staphylococcus epidermidis | 2–16 µg/mL | nih.gov |

| TD4 | Enterococcus faecalis | 2–16 µg/mL | nih.gov |

| Triazole Derivatives | S. aureus, S. epidermidis | 4–32 µg/mL | nih.govbenthamscience.com |

| Triazole Derivatives | Methicillin-resistant S. aureus (MRSA) | 4–64 µg/mL | nih.govbenthamscience.com |

Antifungal Activity and Inhibition Mechanisms

The antifungal potential of thiourea derivatives has been extensively documented, often showing greater efficacy than their antibacterial effects. researchgate.net These compounds have been tested against a variety of fungal species, including human pathogens and plant pathogens.

Studies on 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated significant activity against five fungal species: Rhizopus oryzae, Aspergillus terreus, Fusarium oxysporum, Aspergillus niger, and Aspergillus fumigatus. researchgate.net Similarly, novel nopol-derived compounds bearing a 1,3,4-thiadiazole-thiourea moiety exhibited notable antifungal activity against plant pathogens such as Physalospora piricola, Cercospora arachidicola, and Alternaria solani. nih.gov

Particularly noteworthy is the efficacy of thiourea derivatives against the emerging multidrug-resistant pathogen Candida auris. mdpi.comnih.gov An ortho-methylated derivative of 2-thiophenecarboxylic acid demonstrated the highest antifungal activity, with a significant inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov The proposed mechanism for this action involves the disruption of fungal cell wall biosynthesis and biofilm formation. mdpi.com This is achieved through hydrogen bonding and electrostatic interactions with essential fungal enzymes, a process facilitated by the thiourea functional group. mdpi.com

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Target Organism | Activity | Source(s) |

| Ortho-methylated derivative (SB2) | Candida auris (DSM 21092) | MIC = 0.0781 mg/mL | mdpi.com |

| Nopol-derived thioureas (6c, 6q, 6i) | Physalospora piricola | 80.2% - 86.1% inhibition at 50 µg/mL | nih.gov |

| Nopol-derived thioureas (6h, 6n) | Cercospora arachidicola, Gibberella zeae | 79.0% - 80.6% inhibition at 50 µg/mL | nih.gov |

| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Various Aspergillus, Fusarium, Rhizopus species | Good antifungal activity | researchgate.net |

Antiviral Activity Studies

The exploration of thiourea derivatives has extended to virology, with promising results against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov While the general antiviral properties of thioureas have been acknowledged, specific mechanistic studies have provided deeper insights. nih.gov

A study screening a series of thiourea derivatives identified 1-(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) as a potential inhibitor of SARS-CoV-2. nih.gov The proposed mechanism of action is the prevention of viral entry into host cells by blocking the attachment of the spike protein's receptor-binding domain (RBD) to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.gov This specific derivative demonstrated high inhibitory potential against this crucial protein-protein interaction, suggesting a viable strategy for controlling viral invasion. nih.gov

Anticancer and Cytotoxic Activity Profiling

Thiourea derivatives have emerged as a significant class of compounds with potent cytotoxic and anticancer activities. Their efficacy has been profiled against a wide array of human cancer cell lines, revealing mechanisms that include growth inhibition, apoptosis induction, and cell cycle modulation.

Activity Against Specific Cancer Cell Lines and Growth Inhibition Mechanisms

The cytotoxic effects of thiourea derivatives have been demonstrated across various cancer types. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov Notably, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed strong cytotoxic effects with IC50 values of 1.5 µM against metastatic colon cancer (SW620) and 9.0 µM against primary colon cancer (SW480). biointerfaceresearch.com

Other studies have highlighted the broad-spectrum anticancer potential of this chemical family. Diarylthiourea analogs effectively inhibited the growth of breast (MCF-7, T-47D) and prostate (LNCaP) cancer cell lines at low micromolar concentrations. touro.edu For instance, one potent analog recorded a GI50 value of 2.53 μM for T-47D breast cancer cells and 3.54 μM for LNCaP prostate cancer cells. touro.edu Similarly, thiourea derivatives bearing a sulfonamide moiety have shown broad selective cytotoxicity against liver (HepG2), breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells, with one derivative acting as a chemosensitizer for cisplatin (B142131) in colon cancer cells. nih.gov The mechanism for this particular group of compounds is linked to the inhibition of the COX-2 enzyme. nih.gov

Table 3: Cytotoxic Activity of Selected Thiourea Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | Activity (IC50/GI50) | Source(s) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon | 1.5 µM | nih.govbiointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon | 9.0 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | Leukemia | 6.3 µM | biointerfaceresearch.com |

| 4-(Trifluoromethyl)phenylthiourea analog (8) | PC3 | Prostate | 6.9 µM | nih.gov |

| Diarylthiourea analog (7) | T-47D | Breast | 2.53 µM | touro.edu |

| Diarylthiourea analog (7) | MCF-7 | Breast | 3.16 µM | touro.edu |

| Diarylthiourea analog (7) | LNCaP | Prostate | 3.54 µM | touro.edu |

| Diarylthiourea (compound 4) | MCF-7 | Breast | 338.33 µM | mdpi.com |

Apoptosis Induction and Cell Cycle Modulation by Thiourea Derivatives

Beyond direct cytotoxicity, a key mechanism for the anticancer activity of thiourea derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that effective thiourea compounds are strong pro-apoptotic agents. For example, certain 3-(trifluoromethyl)phenylthiourea derivatives were found to induce late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov

The induction of apoptosis is often linked to the modulation of the cell cycle. A new N,N′-diarylthiourea derivative was shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. mdpi.com This cell cycle arrest suggests the initiation of apoptosis. Further investigation confirmed this by showing an upregulation of caspase-3, a key executioner enzyme in the apoptotic pathway. This indicates that DNA damage induced by the compound may trigger an intrinsic apoptotic pathway. mdpi.com The ability of these derivatives to halt cell cycle progression and trigger apoptosis highlights their potential as effective anticancer agents. nih.govnih.govresearchgate.net

Immunomodulatory Effects: Interleukin-6 Modulation in Cancer Models

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a crucial role in the development and progression of various cancers, including breast, lung, and ovarian cancer. nih.gov High levels of IL-6 are often correlated with lower survival rates in cancer patients. nih.gov The cytokine promotes tumorigenesis by enhancing cell cycle progression, promoting the survival of cancer cells by inhibiting apoptosis, and inducing cancer stem cell generation. nih.gov

Research into thiourea derivatives has uncovered their potential to modulate IL-6 activity, suggesting a role in cancer therapy. A study on a series of 3-(trifluoromethyl)phenylthiourea analogs, which are structurally related to this compound, demonstrated significant cytotoxic activity against several human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. mdpi.com The mechanisms of this cytotoxic action were investigated, including assessments of interleukin-6. mdpi.com These derivatives were found to reduce the number of cancerous cells, with some compounds diminishing the viability of SW620 cells by up to 58%. mdpi.com The study linked this cytotoxic effect to strong pro-apoptotic activity, indicating that these compounds can trigger programmed cell death in cancer cells. mdpi.com

Table 1: Cytotoxic Effects of 3-(Trifluoromethyl)phenylthiourea Derivatives on Cancer Cell Lines

| Compound Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4-dichloro-phenyl | SW480 | 1.5 | mdpi.com |

| 3,4-dichloro-phenyl | SW620 | 2.1 | mdpi.com |

| 3,4-dichloro-phenyl | PC3 | 8.9 | mdpi.com |

| 4-CF₃-phenyl | SW480 | 2.9 | mdpi.com |

| 4-CF₃-phenyl | SW620 | 3.8 | mdpi.com |

| 4-CF₃-phenyl | PC3 | 7.8 | mdpi.com |

Enzyme Inhibition and Receptor Modulation

Urease, α-Glucosidase, and α-Amylase Inhibition

Thiourea derivatives have been extensively studied as inhibitors of various enzymes critical to pathological and metabolic processes.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria like Helicobacter pylori, contributing to peptic ulcers and gastric carcinoma. nih.govnih.gov Consequently, urease inhibitors are of significant therapeutic interest. Studies have shown that thiourea derivatives are effective inhibitors of this enzyme. nih.gov Specifically, thiourea conjugates with fluorine or chlorine substituents at the meta or para positions of the phenyl ring exhibit predominant urease inhibitory activity. researchgate.net Kinetic studies have indicated that some of these derivatives act as non-competitive inhibitors of the urease enzyme. nih.gov

α-Glucosidase and α-Amylase Inhibition: The enzymes α-glucosidase and α-amylase are key targets in the management of type 2 diabetes. nih.gov They are responsible for the breakdown of carbohydrates into glucose in the digestive tract. nih.gov Inhibition of these enzymes can lower postprandial blood glucose levels. nih.gov Numerous studies have demonstrated that thiourea derivatives possess potent inhibitory activity against both α-glucosidase and α-amylase. nih.govmedilam.ac.ir For instance, a cyclopropyl-containing acyl thiourea derivative showed strong α-amylase inhibition with an IC₅₀ value of 1.572 µM. nih.gov Other cyclic thiourea derivatives have exhibited IC₅₀ values for α-amylase inhibition in the range of 14.38–106.51 µM and Kᵢ values for α-glucosidase inhibition between 10.43 and 111.37 µM. nih.gov

Table 2: Inhibition of Metabolic Enzymes by Thiourea Derivatives

| Enzyme | Thiourea Derivative Class | Inhibition Value (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Urease | Tryptamine-based | IC₅₀: 11.4 - 24.2 µM | nih.gov |

| Urease | Dihydropyrimidine-phthalimide hybrids | IC₅₀: 12.6 - 20.1 µM | ekb.eg |

| α-Amylase | Cyclopropyl-appended acyl thiourea | IC₅₀: 1.572 µM | nih.gov |

| α-Amylase | Cyclic thioureas of aminoalcohols | IC₅₀: 14.38 - 106.51 µM | nih.gov |

| α-Glucosidase | Cyclic thioureas of aminoalcohols | Kᵢ: 10.43 - 111.37 µM | nih.gov |

| α-Glucosidase | Based on 3-aminopyridin-2(1H)-ones | IC₅₀: 9.77 mM | nih.govnih.gov |

Carbonic Anhydrase and DPPH Inhibition

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain cancers. nih.govmdpi.com Thiourea derivatives, particularly those incorporating a sulfonamide group, have been evaluated as CA inhibitors. nih.gov A series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas were shown to inhibit bovine carbonic anhydrase II, with the most active compound having an IC₅₀ value of 0.26 µM. nih.gov Other studies have screened sulfonamide-substituted thioureas against human CA isoforms, including hCA II, hCA IX, and CA XII, demonstrating their potential as isoform-selective inhibitors. nih.gov

DPPH Inhibition: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the antioxidant or radical-scavenging activity of compounds. nih.gov Derivatives of 4-cyclopropyl-5-(2-fluorophenyl)thiazole, which are structurally analogous to the target compound, have been synthesized and evaluated for their antioxidant properties. researchgate.netsemanticscholar.org These compounds demonstrated moderate to high antioxidant activity, with some showing higher efficacy than standard antioxidants like vitamin C and vitamin E in certain assays. researchgate.net

Table 3: Carbonic Anhydrase and DPPH Inhibition by Thiourea Derivatives

| Target | Derivative Class | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Bovine Carbonic Anhydrase II | 1-aroyl-3-(4-aminosulfonylphenyl)thioureas | 0.26 µM (most active) | nih.gov |

| DPPH Radical Scavenging | 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | Moderate to high activity | researchgate.netsemanticscholar.org |

| DPPH Radical Scavenging | 1,3-diphenyl-2-thiourea (DPTU) | 0.710 mM | hueuni.edu.vn |

Kinase Inhibition Profiles (e.g., Cyclin Dependent Kinases, Aurora Kinases, Glycogen Synthase Kinase-3, Epidermal Growth Factor Receptor Tyrosine Kinase)

The thiourea scaffold is a versatile platform for designing inhibitors of protein kinases, which are central regulators of cell signaling and frequent targets in cancer therapy.

Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Aberrant expression is linked to tumorigenesis, making them validated anticancer targets. nih.gov Structurally related urea compounds, such as 1-cyclopropyl-3-(3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl)urea, have been investigated as Aurora kinase inhibitors, indicating the potential of the cyclopropyl-urea/thiourea scaffold in this area. nih.govnih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including glucose regulation, apoptosis, and cell proliferation. nih.govnih.gov Its dysregulation is implicated in numerous diseases. The discovery of small molecule inhibitors of GSK-3 is an active area of research, and the thiourea framework represents a potential starting point for developing such inhibitors. otavachemicals.commdpi.com

Other Kinases: While direct evidence for the inhibition of Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase by this compound is limited, related heterocyclic structures are known kinase inhibitors. For example, a benzamide (B126) derivative containing a cyclopropyl (B3062369) and a trifluoromethylphenyl group (structurally similar components) was identified as a potent inhibitor of discoidin domain receptors, a class of receptor tyrosine kinases. nih.gov This suggests that the broader chemical space around thiourea derivatives holds promise for targeting a wide range of kinases.

Mechanisms of Action on Specific Biological Targets

The diverse biological effects of thiourea derivatives are rooted in several distinct molecular mechanisms:

Enzyme Active Site Binding: In the case of urease, molecular docking simulations suggest that the thiourea moiety penetrates the enzyme's active site. nih.gov For carbonic anhydrase, the inhibitory mechanism of related sulfonamide compounds involves the anionic sulfonamide group binding directly to the zinc ion in the active site, disrupting its catalytic function. mdpi.com

Induction of Apoptosis: The cytotoxic effects of thiourea derivatives against cancer cells are often mediated by the induction of apoptosis. mdpi.com One specific mechanism identified for a 1,3-phenyl bis-thiourea compound involves the direct inhibition of microtubule polymerization. nih.gov This disruption of the cytoskeleton leads to prolonged mitotic arrest and subsequent apoptotic cell death. nih.gov

Antioxidant Action: The radical-scavenging activity observed in DPPH assays is believed to occur via a hydrogen atom transfer (HAT) mechanism, where the thiourea derivative donates a hydrogen atom to neutralize the free radical. hueuni.edu.vn

Kinetic Inhibition Profile: For urease, kinetic studies have characterized the inhibition by some thiourea derivatives as non-competitive, meaning the inhibitor binds to a site other than the active site to exert its effect. nih.gov

Antiglycation and Antidiabetic Potential

The potential of thiourea derivatives as antidiabetic agents is strongly supported by their demonstrated ability to inhibit key enzymes in glucose metabolism. nih.govresearchgate.net The inhibition of α-glucosidase and α-amylase, as detailed in section 4.3.1, is a primary mechanism for controlling hyperglycemia. nih.govnih.gov By slowing the digestion and absorption of carbohydrates, these compounds can effectively reduce the sharp increase in blood glucose levels after a meal. nih.gov

The significant inhibitory activity against α-glucosidase (with IC₅₀ values as low as 9.77 mM for some derivatives) and α-amylase underscores their promise as leads for the development of new antidiabetic therapies. nih.govnih.gov This enzymatic inhibition represents the most well-documented aspect of their antidiabetic potential based on available in vitro research.

Antituberculosis Activity Exploration

Thiourea derivatives have emerged as a significant class of compounds in the search for new antitubercular agents, demonstrating notable inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). Research into phenylthiourea (B91264) (PTU) analogs has revealed their potential, particularly against intracellular forms of the bacterium, which reside within host macrophages. nih.gov

Initial screenings identified several PTU derivatives with excellent potency and high selectivity against M. tuberculosis over eukaryotic cells. nih.gov A key finding is that these compounds often exhibit significantly greater activity against intracellular bacteria compared to their efficacy against extracellular bacteria, suggesting a mode of action that is particularly effective within the host cell environment. nih.gov

Further studies have synthesized and evaluated various series of thiourea derivatives, leading to the identification of compounds with potent antimycobacterial properties. For instance, certain derivatives have shown high activity against the virulent M. tuberculosis H37Rv strain and even against isoniazid-resistant strains. bau.edu.tr One notable compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, proved to be significantly more active than the frontline drug isoniazid (B1672263) against both susceptible and resistant M. tuberculosis strains.

In the exploration of structure-activity relationships, compounds bearing a halogenated phenyl ring have demonstrated considerable activity. The presence and position of substituents on the phenyl ring, such as fluorine, play a crucial role in modulating the antitubercular potency. Research has highlighted specific thiourea derivatives that are promising candidates for further development due to their low minimum inhibitory concentrations (MIC) and favorable selectivity. bau.edu.trnih.gov For example, thiourea derivative 28 was identified as a potent inhibitor of M. tuberculosis growth both in bacterial culture and within infected macrophages. nih.gov Similarly, another study identified derivative BI-17 as having high antimycobacterial action with a low MIC value. bau.edu.tr

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiourea Derivative 28 | M. tuberculosis H37Rv (in culture) | 2.0 ± 1.1 µM | nih.gov |

| Thiourea Derivative 28 | M. tuberculosis H37Rv (in macrophages) | 2.3 ± 1.1 µM | nih.gov |

| Thiourea Derivative BI-17 | M. tuberculosis H37Rv | 0.78 µM | bau.edu.tr |

Agrochemical Applications: Herbicidal and Plant Growth Regulating Activities

Thiourea derivatives are recognized for their broad spectrum of biological activities, which extends to agrochemical applications, including herbicidal and plant growth regulatory effects. researchgate.net The structural versatility of the thiourea scaffold allows for modifications that can tune its biological activity to target specific weeds or regulate plant development.

Herbicidal Activity

Research has explored various substituted phenylthiourea compounds for their potential as herbicides. Studies on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives have shown that modifications to the phenyl ring and the terminal nitrogen atom can yield compounds with selective herbicidal activity. researchgate.net For example, certain derivatives demonstrated efficacy against barnyard grass (Echinochloa crus-galli), a common weed in rice paddies. researchgate.net The herbicidal mechanism for some related compounds is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (Protox), which leads to the accumulation of protoporphyrin IX and subsequent plant death. researchgate.net

Similarly, thiourea derivatives incorporating natural product fragments, such as p-menth-3-en-1-amine, have been synthesized and evaluated. Some of these compounds displayed significant herbicidal effects against annual ryegrass. nih.gov Notably, derivatives containing a cyclohexane (B81311) ring showed higher activity than those with a benzene (B151609) ring, indicating the importance of the lipophilic components of the molecule for herbicidal action. nih.gov Furthermore, compounds featuring a cyclopropyl group have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another important target for herbicides. researchgate.net

| Compound Class | Target Weed | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives | Barnyard grass (Echinochloa crus-galli) | Selective herbicidal activity | researchgate.net |

| p-Menth-3-en-1-amine thiourea derivatives | Annual ryegrass | Remarkable herbicidal activities | nih.gov |

Plant Growth Regulating Activities

The application of thiourea derivatives as plant growth regulators (PGRs) has also been investigated. ciac.jl.cn PGRs are chemicals used to modify plant growth, such as inhibiting or stimulating germination, promoting root growth, or altering fruit development. mdpi.comresearchgate.net Studies have shown that certain substituted thiourea derivatives can influence the germination of crops like wheat and cucumber at concentrations ranging from 100 to 500 ppm. ciac.jl.cn This suggests that the thiourea scaffold can be tailored to interact with plant hormonal pathways, although the specific mechanisms for these derivatives are still an area of active research. The effects are dependent on the specific substituents attached to the thiourea core, the concentration applied, and the plant species being treated. ciac.jl.cn

Computational and Spectroscopic Investigations of 1 Cyclopropyl 3 3 Fluorophenyl Thiourea

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Studies on analogous thiourea (B124793) derivatives have shown that the thiourea backbone is crucial for forming key interactions within protein active sites. nih.govjppres.com Molecular docking simulations of various thiourea compounds reveal that the sulfur and nitrogen atoms are capable of acting as both hydrogen bond donors and acceptors. nih.gov For instance, in studies involving bacterial enzymes like M. tuberculosis enoyl reductase (InhA), the thiourea moiety commonly forms hydrogen bonds with amino acid residues such as Met 98. nih.gov

| Derivative Example | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 | Not specified |

| Benzo rsc.orgbiointerfaceresearch.comdioxol derivative (3i) | M. tuberculosis enoyl reductase InhA | Not specified | Met 98 |

| Ciprofloxacin (control) | DNA gyrase subunit B | Not specified | Not specified |

This table presents data from analogous compounds to illustrate typical binding affinities and interactions observed in the thiourea class.

The predicted binding interactions from molecular docking studies provide a molecular basis for the observed biological activities of thiourea derivatives, which include anticancer, antibacterial, and antifungal properties. biointerfaceresearch.comnih.govmdpi.com The ability of the thiourea scaffold to inhibit various enzymes is a key factor in its therapeutic potential. biointerfaceresearch.com For example, the inhibition of bacterial DNA gyrase by thiourea derivatives can explain their antibacterial effects. nih.gov

The specific substituents on the phenyl ring and the N-1 position are critical for determining both potency and selectivity. The presence and position of an electron-withdrawing group like fluorine on the phenyl ring can modulate the electronic properties of the molecule, influencing its ability to interact with specific residues in a target's active site. nih.gov This modulation can lead to enhanced activity against a particular target while minimizing off-target effects, thereby improving the compound's selectivity profile. For instance, certain halogenated thiourea analogs have demonstrated high cytotoxicity against colon and prostate cancer cells with favorable selectivity over normal cells. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons.

For 1-Cyclopropyl-3-(3-fluorophenyl)thiourea, DFT calculations can be used to determine the optimized molecular structure, bond lengths, and bond angles in the ground state. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution. For this molecule, negative potential (red regions) is expected around the electronegative sulfur and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is anticipated around the N-H protons, identifying them as electron-deficient sites.

| Calculated Property | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Localized primarily on the thiourea and phenyl ring moieties. |

| LUMO Energy | Electron-accepting ability | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Chemical reactivity, stability | A moderate gap is expected, indicating reasonable stability. |

| Dipole Moment | Polarity | A significant dipole moment is anticipated due to the polar C=S, N-H, and C-F bonds. |

| MEP | Reactive sites | Negative potential on S and F atoms; positive potential on N-H protons. |

This table describes the expected outcomes from DFT calculations based on the structural features of the compound.

Spectroscopic Characterization and Conformational Analysis

Spectroscopic methods are essential for confirming the chemical structure and analyzing the conformational properties of a synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The N-H protons of the thiourea group would likely appear as two separate broad singlets in the downfield region. The protons on the 3-fluorophenyl ring would exhibit complex splitting patterns in the aromatic region due to proton-proton and proton-fluorine coupling. The cyclopropyl (B3062369) protons would appear as a set of complex multiplets in the upfield region, characteristic of such strained ring systems.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H (thiourea) | 9.0 - 10.0 | Broad Singlet (br s) |

| Aromatic C-H | 7.0 - 7.8 | Multiplet (m) |

| Cyclopropyl C-H (methine) | 2.5 - 3.0 | Multiplet (m) |

| Cyclopropyl C-H (methylene) | 0.5 - 1.5 | Multiplet (m) |

¹³C NMR: The carbon NMR spectrum would provide complementary information. A key signal would be the thiocarbonyl (C=S) carbon, which is expected to resonate at a very downfield chemical shift, typically around 180 ppm. The carbons of the 3-fluorophenyl ring would appear in the aromatic region (110-165 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The cyclopropyl carbons would be observed in the upfield region.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | ~180 |

| Aromatic C-F | ~160-165 (doublet) |

| Aromatic C-H/C-N | 110 - 140 |

| Cyclopropyl C-N | ~25-30 |

| Cyclopropyl C-C | ~5-15 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would be just below 3000 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is a key indicator and typically appears in the 1200-1300 cm⁻¹ region. Other significant peaks would include C-N stretching and the C-F stretching band. mdpi.com

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2900 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=S | Stretch | 1200 - 1300 |

| C-N | Stretch | 1100 - 1250 |

| C-F | Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The spectrum is expected to show absorption bands corresponding to π→π* transitions associated with the aromatic phenyl ring and n→π* transitions associated with the non-bonding electrons on the sulfur atom of the thiocarbonyl group. The presence of these chromophores suggests that the compound will absorb light in the UV region.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula: C₁₀H₁₁FN₂S, molecular weight: 210.27 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210.

The fragmentation of thiourea derivatives is influenced by the stability of the resulting fragments. Common fragmentation pathways for N-aryl, N'-alkyl thioureas involve cleavages at the C-N bonds of the thiourea core and within the substituent groups.

Expected Fragmentation Pathways:

Cleavage of the Cyclopropyl Group: A significant fragment would likely arise from the loss of the cyclopropyl group (C₃H₅), leading to a fragment ion.

Fission of C-N Bonds: Cleavage of the N-C(S) or the (S)C-N bonds would result in ions corresponding to the cyclopropyl isothiocyanate and 3-fluoroaniline (B1664137) fragments, or their respective radical cations.

Fragmentation of the Phenyl Ring: Further fragmentation could involve the loss of HF from the 3-fluorophenyl moiety.

A detailed analysis would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the molecular ion and its primary fragments, solidifying the compound's identity.

Table of Expected Principal Fragments: (Note: This table is hypothetical as no experimental data was found.)

| m/z (Hypothetical) | Possible Fragment Ion | Formula |

|---|---|---|

| 210 | [M]⁺ | [C₁₀H₁₁FN₂S]⁺ |

| 169 | [M - C₃H₅]⁺ | [C₇H₆FN₂S]⁺ |

| 111 | [FC₆H₄NH₂]⁺ | [C₆H₆FN]⁺ |

| 99 | [C₃H₅NCS]⁺ | [C₄H₅NS]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of similar thiourea derivatives allows for a general description of its likely solid-state characteristics.

Table of Expected Crystallographic Parameters: (Note: This table is a generalized representation as no specific data for this compound is available.)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| C=S Bond Length | ~1.68 - 1.71 Å |

| C-N Bond Lengths | ~1.33 - 1.39 Å |

| Hydrogen Bonding | Intermolecular N-H···S bonds |

In Silico Pharmacodynamic Modeling and Drug-Likeness Prediction

In silico tools are widely used in drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a molecule before its synthesis, saving time and resources. These predictions are based on the compound's structure.

For this compound, a standard ADMET and drug-likeness assessment using platforms like SwissADME or pkCSM would evaluate several key parameters:

Lipinski's Rule of Five: This rule assesses the likelihood of a compound being an orally active drug. The parameters are molecular weight (< 500 Da), logP (< 5), H-bond donors (≤ 5), and H-bond acceptors (≤ 10). This compound is expected to comply with all aspects of this rule.

Topological Polar Surface Area (TPSA): A predictor of drug permeability. Values below 140 Ų are generally associated with good cell membrane permeability.

Solubility: Predicted aqueous solubility (LogS) is crucial for absorption.

Table of Predicted Drug-Likeness Properties: (Note: These values are estimations based on the structure, as no specific computational study was found.)

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | 210.27 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 (S atom), 1 (F atom) | Complies with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Indicates good oral bioavailability potential |

| Bioavailability Score | Likely > 0.5 | Predicts good absorption and distribution |

Future Research Directions and Translational Perspectives for 1 Cyclopropyl 3 3 Fluorophenyl Thiourea

Design and Synthesis of Next-Generation Thiourea (B124793) Derivatives with Enhanced Specificity

The foundational synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea likely involves the reaction of cyclopropyl (B3062369) isothiocyanate with 3-fluoroaniline (B1664137), a common and efficient method for creating unsymmetrical thioureas. researchgate.net Building upon this core structure, future research will focus on creating a library of next-generation analogues through systematic structural modifications to enhance biological specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds. analis.com.mynih.gov

Key areas for synthetic modification include:

Modification of the Phenyl Ring: The fluorine atom at the 3-position can be moved to the 2- or 4-position, or replaced with other electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups. Such substitutions are known to significantly influence the electronic properties and binding affinities of thiourea derivatives to their biological targets. analis.com.my

Alteration of the Cyclopropyl Moiety: The cyclopropyl group can be replaced with other aliphatic rings (e.g., cyclobutyl, cyclopentyl) or branched/linear alkyl chains. This can modulate the compound's lipophilicity and steric profile, which are critical for cell permeability and interaction with hydrophobic binding pockets in target proteins. mdpi.com

Introduction of Heterocyclic Scaffolds: Incorporating heterocyclic rings (e.g., pyridine, benzothiazole, thiadiazole) is a proven strategy for enhancing the bioactivity of thiourea derivatives. biointerfaceresearch.comnih.gov These moieties can introduce additional hydrogen bond donors/acceptors and potential coordination sites, leading to improved interaction with biological macromolecules. biointerfaceresearch.com

The synthesis of these new derivatives will enable extensive SAR studies, correlating specific structural features with target affinity and cellular activity, ultimately leading to compounds with highly optimized and specific biological actions.

Table 1: Proposed Modifications for Next-Generation Derivatives

| Modification Area | Proposed Substituents | Rationale for Modification |

|---|---|---|

| 3-Fluorophenyl Ring | -Cl, -Br, -CF₃, -NO₂ at various positions | Modulate electronic properties and hydrogen bonding capacity to enhance target binding. |

| -OCH₃, -CH₃, -OH at various positions | Alter lipophilicity and introduce new interaction points with target proteins. | |

| Cyclopropyl Group | Cyclobutyl, cyclopentyl, isopropyl, t-butyl | Investigate the impact of steric bulk and lipophilicity on activity and selectivity. |

| Aromatic or heterocyclic rings | Introduce potential for π-π stacking interactions and additional hydrogen bonds. |

| Thiourea Core | N-acylation, N-alkylation | Modify the hydrogen-bonding pattern and conformational flexibility of the core structure. |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

While the biological potential of thiourea derivatives is widely recognized, the precise molecular mechanisms of action for this compound remain to be elucidated. Future research must employ advanced biochemical and computational techniques to identify its specific molecular targets and signaling pathways. The thiourea pharmacophore, with its C=S and N-H functional groups, can act as both a hydrogen bond acceptor and donor, facilitating interactions with a variety of enzymes and receptors. analis.com.my

Potential molecular targets, based on studies of analogous compounds, include:

Protein Kinases: Many diaryl thiourea derivatives are known to inhibit protein kinases involved in carcinogenesis, such as VEGFR-2, B-RAF, and EGFR. biointerfaceresearch.comnih.gov Investigations should assess the inhibitory potential of this compound against a panel of cancer-related kinases.

Enzymes: Thioureas have shown inhibitory activity against various enzymes, including urease, tyrosinase, and HIV-1 reverse transcriptase. mdpi.commedchemexpress.comresearchgate.net Screening against these and other enzymes could reveal novel therapeutic applications.

DNA and Associated Proteins: Some bis-thiourea derivatives have been shown to interact with DNA through groove binding and intercalation. biointerfaceresearch.com Studies are needed to determine if this compound can bind to DNA or associated proteins like topoisomerases or histone deacetylases (HDACs). biointerfaceresearch.com

Advanced methodologies will be key to this elucidation. Molecular docking simulations can predict binding affinities and interaction modes with known protein structures, guiding experimental work. biointerfaceresearch.comtjnpr.orgProteomics-based approaches can identify novel protein binding partners within cells. Furthermore, techniques like time-resolved infrared spectroscopy can provide detailed insights into the dynamics of hydrogen-bond formation between the thiourea moiety and its biological targets, a critical aspect of its mechanism. acs.org

Exploration of Novel Therapeutic Targets and Agrochemical Applications

The broad spectrum of biological activities reported for thiourea compounds suggests that this compound could have numerous applications in both medicine and agriculture. biointerfaceresearch.comacs.org A comprehensive screening program is a critical future direction to uncover its full potential.

Therapeutic Potential: Based on the activities of related compounds, this molecule should be investigated for various therapeutic effects. researchgate.net

Anticancer: Screening against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) is a high priority. analis.com.mynih.gov

Antimicrobial: Evaluation of its activity against pathogenic bacteria and fungi is warranted. nih.gov

Antiviral: Testing against viruses, particularly HIV, could yield promising results. nih.gov

Anti-inflammatory: Investigation into its ability to inhibit inflammatory enzymes like cyclooxygenases (COX-1, COX-2) could reveal applications in treating inflammatory disorders. singidunum.ac.rs

Agrochemical Potential: Thiourea derivatives are extensively used in agriculture, and this compound could represent a novel lead compound in this sector. acs.orgnih.gov

Fungicide: Testing against common plant pathogenic fungi such as Botrytis cinerea and Fusarium oxysporum is recommended. mdpi.com

Insecticide: Evaluation against various insect pests, including those affecting major crops, could identify new pest control agents. acs.org

Herbicide: Screening for phytotoxicity against common weeds may uncover herbicidal properties. nih.gov

Plant Growth Regulator: Some thiourea compounds can influence plant development; this potential should be explored to enhance crop yields. acs.orgnih.gov

Table 2: Potential Screening Targets and Applications

| Domain | Potential Application | Example Screening Targets / Assays |

|---|---|---|

| Therapeutic | Anticancer | Cytotoxicity assays against MCF-7, HepG2, HCT116 cell lines; Kinase inhibition assays (EGFR, VEGFR-2). nih.gov |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assays against S. aureus, E. coli. | |

| Antiviral | HIV-1 reverse transcriptase inhibition assay. | |

| Anti-inflammatory | COX-1/COX-2 enzyme inhibition assays. singidunum.ac.rs | |

| Agrochemical | Fungicide | In vitro growth inhibition assays against Pyricularia oryzae, Rhizoctonia solani. mdpi.com |

| Insecticide | Larvicidal and adulticidal assays against Spodoptera littoralis, mosquitoes. acs.org | |

| Herbicide | Seed germination and root growth inhibition assays on weed species. |

Synergistic Effects of this compound Derivatives in Combination with Other Agents

A significant future direction is the investigation of this compound and its optimized derivatives in combination with existing therapeutic or agrochemical agents. Combination strategies can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This can allow for lower doses, reduced toxicity, and a decreased likelihood of resistance development. nih.gov

In a therapeutic context, particularly in oncology, this compound could be tested alongside standard chemotherapeutic drugs like doxorubicin (B1662922) or targeted agents. biointerfaceresearch.com If the compound inhibits a specific cancer-related pathway, combining it with a drug that targets a different pathway could result in a more potent and durable antitumor response. nih.gov

In agriculture, thiourea derivatives can be formulated with other pesticides to broaden the spectrum of activity or to manage resistant pest populations. acs.org Furthermore, some thiourea-based compounds have been investigated as fertilizer synergists, enhancing nutrient uptake and improving soil health. google.com Exploring the potential of this compound to act synergistically with fertilizers could lead to more efficient and sustainable agricultural practices. Investigating these combination therapies and synergistic applications will be crucial for translating the potential of this chemical scaffold into practical and impactful solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.